
3,7-dimethyl-6-methylthio-2(3H)-purinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-6-methylthio-2(3H)-purinone is a useful research compound. Its molecular formula is C8H10N4OS and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 3,7-dimethyl-6-methylthio-2(3H)-purinone, and how can regioselectivity be confirmed?
Methodological Answer :
The synthesis of this compound requires careful control of nucleophilic substitution and methylation steps. Evidence suggests that regioselectivity challenges arise due to competing reaction pathways (e.g., substitution at position 6 vs. 8). For example, in analogous purinone systems, nucleophilic attack at position 6 is favored due to electronic effects (e.g., the electron-deficient nature of the 6-position in methylthio-substituted purines) . To confirm regioselectivity:
- Use Fukui susceptibility analysis to predict reactive sites (Table III in provides a computational framework).
- Validate via LC-MS and 1H/13C NMR to distinguish between isomers (e.g., absence of 3,7-dimethyl-8-methylthio derivatives, as noted in ).
Q. Basic: How can researchers validate the structural integrity of this compound derivatives using spectroscopic methods?
Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts of methylthio (δ ~2.5 ppm for S-CH3) and dimethyl groups (δ ~3.3 ppm for N-CH3).
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., highlights salt and crystal forms of purinone derivatives, which require precise structural confirmation).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., details protocols for purine analogs).
Q. Advanced: What experimental designs are effective for analyzing the compound’s activity as a JAK inhibitor in respiratory disease models?
Methodological Answer :
- In Vitro Assays : Test inhibition of JAK1-3 isoforms using recombinant kinase assays (IC50 determination). reports balanced JAK1-3 inhibition for structurally related purinones .
- In Vivo Models : Use LPS-induced rat lung inflammation models with intratracheal administration to assess lung retention and efficacy (optimize dosing based on pharmacokinetic profiles).
- SAR Analysis : Systematically modify substituents (e.g., methylthio vs. amino groups) to enhance potency and selectivity (’s SAR study provides a template).
Q. Advanced: How should researchers address contradictory data in reaction outcomes, such as unexpected isomer formation?
Methodological Answer :
Contradictions in reaction products (e.g., absence of 3,7-dimethyl-6-methylthio-2,8-dioxopurine in ) require:
- Reaction Monitoring : Use UPLC or TLC to track intermediate formation.
- Computational Modeling : Apply Fukui’s frontier molecular orbital theory to predict nucleophilic attack sites (’s Table III correlates reactivity with electron density).
- Isolation and Characterization : Purify by preparative HPLC and compare with synthetic standards.
Q. Advanced: What strategies optimize physicochemical properties (e.g., solubility, bioavailability) of this compound?
Methodological Answer :
- Salt Formation : Explore counterions (e.g., hydrochloride, mesylate) to enhance solubility (’s patent covers heterocyclic-substituted purinone salts) .
- Cocrystallization : Co-crystallize with biocompatible coformers (e.g., citric acid) to improve dissolution rates.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiols) to bypass metabolic instability.
Q. Advanced: How can researchers reconcile discrepancies in biological activity across different purinone derivatives?
Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies (e.g., ’s JAK inhibition vs. ’s cancer-related activity) to identify structural determinants.
- Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., JAK kinases vs. cancer-related kinases).
- Off-Target Profiling : Use kinase selectivity panels to rule out non-specific effects.
Propiedades
Fórmula molecular |
C8H10N4OS |
---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
3,7-dimethyl-6-methylsulfanylpurin-2-one |
InChI |
InChI=1S/C8H10N4OS/c1-11-4-9-6-5(11)7(14-3)10-8(13)12(6)2/h4H,1-3H3 |
Clave InChI |
CWRBLCMTHRNCCO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC(=O)N2C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.